molecular formula C9H16O3 B6173884 rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis CAS No. 2741668-64-2

rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis

Cat. No.: B6173884
CAS No.: 2741668-64-2
M. Wt: 172.2
InChI Key:
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Description

This compound is characterized by its unique structure, which includes a cyclohexyl ring with a hydroxyl group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis, typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis, undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium dichromate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexyl derivatives.

Scientific Research Applications

Rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis, has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis, involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxylic acid moiety play crucial roles in binding to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxycyclohexylacetic acid
  • 3-Hydroxycyclohexylpropionic acid
  • 3-Hydroxycyclohexylbutanoic acid

Uniqueness

Rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis, is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a propanoic acid moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2741668-64-2

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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